(2R,3R,4S,5R)-2-(6-Hydroxy-2-(4-methoxybenzyl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Description
Properties
Molecular Formula |
C18H20N4O6 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(4-methoxyphenyl)methyl]-1H-purin-6-one |
InChI |
InChI=1S/C18H20N4O6/c1-27-10-4-2-9(3-5-10)6-12-20-16-13(17(26)21-12)19-8-22(16)18-15(25)14(24)11(7-23)28-18/h2-5,8,11,14-15,18,23-25H,6-7H2,1H3,(H,20,21,26)/t11-,14-,15-,18-/m1/s1 |
InChI Key |
HMRFWAWVSIIUMM-XKLVTHTNSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CC2=NC3=C(C(=O)N2)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Biological Activity
The compound (2R,3R,4S,5R)-2-(6-Hydroxy-2-(4-methoxybenzyl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol represents a class of nucleoside analogs that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Molecular Formula: C₁₃H₁₅N₅O₅
Molecular Weight: 305.29 g/mol
This compound features a purine base linked to a tetrahydrofuran moiety, which is critical for its biological activity. The presence of hydroxymethyl and hydroxy groups enhances its interaction with biological targets.
Antiviral Activity
Research indicates that nucleoside analogs similar to this compound exhibit significant antiviral properties. For instance, studies have shown that modifications in the purine base can enhance selectivity and potency against various viral infections. Specifically, compounds with a tetrahydrofuran backbone have been noted for their ability to inhibit viral replication through interference with nucleic acid synthesis.
Antitumor Effects
The compound has also been investigated for its antitumor potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by activating specific signaling pathways. The mechanism often involves the modulation of adenosine receptors, particularly A3 receptors, which play a role in tumor progression and immune response modulation.
The biological activity of this compound is primarily mediated through:
- Adenosine Receptor Modulation : The compound acts as an agonist or antagonist at various adenosine receptors (A1, A2A, A2B, A3), influencing cellular signaling pathways involved in inflammation and tumor growth.
- Inhibition of Nucleotide Synthesis : By mimicking natural nucleotides, it can disrupt the synthesis of DNA and RNA in rapidly dividing cells such as cancer cells or viruses.
Study 1: Antiviral Efficacy
A study conducted on a series of purine derivatives demonstrated that modifications similar to those in our compound significantly inhibited the replication of the hepatitis C virus (HCV). The results indicated an IC50 value in the low micromolar range, suggesting strong antiviral activity.
Study 2: Antitumor Activity in Breast Cancer Models
In another investigation involving breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed that the compound induced apoptosis via mitochondrial pathways. The study concluded that this compound could serve as a lead structure for developing new anticancer agents.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Substituent Variations at Position 2 and 6
The 2- and 6-positions of the purine ring are critical for target engagement. Key analogs include:

Key Findings :
Modifications to the Sugar Moiety
Most analogs retain the tetrahydrofuran core, but esterification or protection of hydroxyls is common:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

